
4-Methylpent-3-enylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpent-3-enylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. This compound is part of the broader class of organozinc reagents, which are known for their utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpent-3-enylzinc bromide can be synthesized through the reaction of 4-methylpent-3-enyl bromide with zinc in the presence of THF. The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-methylpent-3-enyl bromide to the zinc suspension.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 4-methylpent-3-enylzinc bromide may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include:
- Use of high-purity zinc and 4-methylpent-3-enyl bromide.
- Continuous monitoring of reaction parameters such as temperature, pressure, and concentration.
- Purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methylpent-3-enylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Can transfer its organic group to other metals, such as palladium or copper, in catalytic cycles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with 4-methylpent-3-enylzinc bromide.
Catalysts: Palladium or copper catalysts are often used in transmetalation reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Coupled Products: Resulting from cross-coupling reactions facilitated by metal catalysts.
Scientific Research Applications
4-Methylpent-3-enylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-Methylpent-3-enylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic group, making it more reactive towards electrophiles. In transmetalation reactions, the zinc transfers the organic group to another metal, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-enylmagnesium bromide: Another organometallic compound used in similar reactions but with magnesium instead of zinc.
4-Methylpent-3-enyllithium: A lithium-based reagent with higher reactivity compared to the zinc counterpart.
Uniqueness
4-Methylpent-3-enylzinc bromide is unique due to its moderate reactivity, which allows for controlled reactions with a variety of electrophiles. Its stability in THF makes it a versatile reagent in organic synthesis, offering a balance between reactivity and selectivity.
Properties
Molecular Formula |
C6H11BrZn |
|---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
bromozinc(1+);2-methylpent-2-ene |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-4-5-6(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
RTLLCKBHANOJQE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC[CH2-])C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


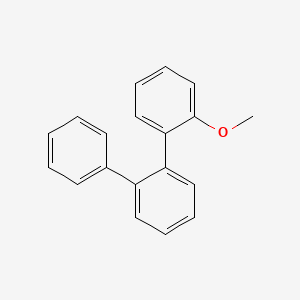
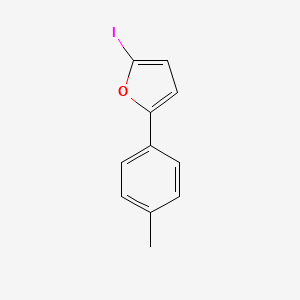
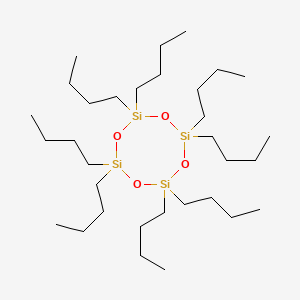
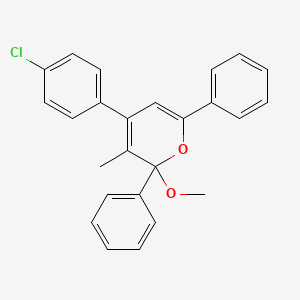
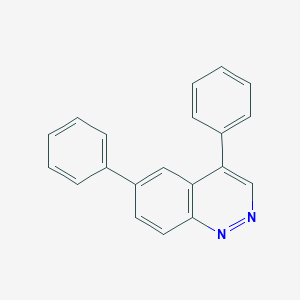
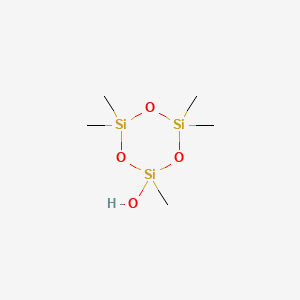
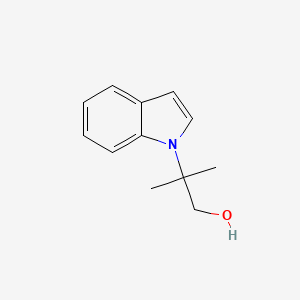

![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)

![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)



